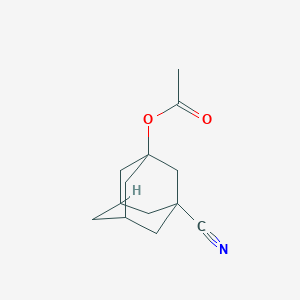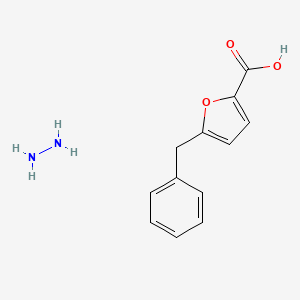![molecular formula C17H19BrO3 B5132597 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the family of compounds known as beta-adrenergic agonists, which have been shown to have a variety of effects on the body, including increasing heart rate, dilating airways, and improving muscle function. In
Mecanismo De Acción
The mechanism of action of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene involves its binding to beta-adrenergic receptors in the body. These receptors are located on the surface of cells in various tissues, including the heart, lungs, and muscles. When 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene binds to these receptors, it activates a signaling cascade that leads to the effects mentioned above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene include increased heart rate, dilation of airways, and improved muscle function. These effects are mediated through the activation of beta-adrenergic receptors in the body. In addition, 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene in lab experiments is its well-understood mechanism of action. This makes it a useful tool for studying the effects of beta-adrenergic agonists on various tissues and physiological processes. However, one limitation is that its effects may be dose-dependent, which can make it difficult to interpret results from experiments using different concentrations of the compound.
Direcciones Futuras
There are several future directions for research on 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is its potential therapeutic applications, particularly in the treatment of asthma, COPD, and muscle wasting disorders. Another area of interest is its anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases. Finally, further research is needed to better understand the dose-dependent effects of the compound and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene involves several steps. The first step is the preparation of 3-(3-methoxyphenoxy)propyl bromide, which is then reacted with 4-methylphenol to form the intermediate 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylphenol. This intermediate is then treated with phosphorus tribromide to form the final product, 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a variety of effects on the body, including increasing heart rate, dilating airways, and improving muscle function. These effects make it a potential candidate for the treatment of various medical conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and muscle wasting disorders.
Propiedades
IUPAC Name |
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-7-8-17(16(18)11-13)21-10-4-9-20-15-6-3-5-14(12-15)19-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHDELCTWQXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)

![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)
![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)
![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)

![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)
![2-(4-acetylphenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5132596.png)

